molecular formula C19H20F2N2O2S B4423069 1-[(3,4-difluorophenyl)sulfonyl]-4-(3-phenyl-2-propen-1-yl)piperazine

1-[(3,4-difluorophenyl)sulfonyl]-4-(3-phenyl-2-propen-1-yl)piperazine

Cat. No. B4423069
M. Wt: 378.4 g/mol
InChI Key: OVFBCEVCWLMWDM-QPJJXVBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(3,4-difluorophenyl)sulfonyl]-4-(3-phenyl-2-propen-1-yl)piperazine is a chemical compound that belongs to the class of sulfonyl-containing piperazine derivatives. It has gained significant attention in the scientific community due to its potential applications in medicinal chemistry.

Mechanism of Action

The mechanism of action of 1-[(3,4-difluorophenyl)sulfonyl]-4-(3-phenyl-2-propen-1-yl)piperazine is not fully understood. However, it is believed that the compound exerts its biological effects by interacting with various molecular targets in the cell. It has been reported to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE-4), which are involved in the production of pro-inflammatory mediators. The compound has also been shown to modulate the activity of ion channels and receptors in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells by activating the caspase pathway. The compound has also been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Moreover, the compound has been shown to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

The advantages of using 1-[(3,4-difluorophenyl)sulfonyl]-4-(3-phenyl-2-propen-1-yl)piperazine in lab experiments include its high potency and selectivity towards molecular targets. The compound has also been shown to exhibit low toxicity towards normal cells, which makes it a potential candidate for drug development. However, the limitations of using the compound in lab experiments include its low solubility in water and the need for specialized equipment to handle the compound safely.

Future Directions

There are several future directions for the research on 1-[(3,4-difluorophenyl)sulfonyl]-4-(3-phenyl-2-propen-1-yl)piperazine. One of the potential directions is to investigate the structure-activity relationship of the compound and its derivatives to identify more potent and selective compounds. Another direction is to explore the potential of the compound in combination with other drugs for the treatment of various diseases. Moreover, the compound can be further studied for its potential applications in drug delivery and imaging.

Scientific Research Applications

1-[(3,4-difluorophenyl)sulfonyl]-4-(3-phenyl-2-propen-1-yl)piperazine has been extensively studied for its potential applications in medicinal chemistry. It has shown promising results in the treatment of various diseases such as cancer, inflammation, and neurological disorders. The compound has been reported to exhibit potent cytotoxic activity against cancer cells by inducing apoptosis. It has also been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Moreover, the compound has demonstrated neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

1-(3,4-difluorophenyl)sulfonyl-4-[(E)-3-phenylprop-2-enyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F2N2O2S/c20-18-9-8-17(15-19(18)21)26(24,25)23-13-11-22(12-14-23)10-4-7-16-5-2-1-3-6-16/h1-9,15H,10-14H2/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVFBCEVCWLMWDM-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)S(=O)(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C/C=C/C2=CC=CC=C2)S(=O)(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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